molecular formula C16H22N2OS B2969616 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea CAS No. 503139-68-2

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea

Cat. No.: B2969616
CAS No.: 503139-68-2
M. Wt: 290.43
InChI Key: PJAONFPWTXJRFG-UHFFFAOYSA-N
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Description

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea is an organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2-(1-Cyclohexenyl)ethylamine with 3-methoxyphenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The process involves:

    Reactants: 2-(1-Cyclohexenyl)ethylamine and 3-methoxyphenyl isothiocyanate.

    Solvent: Typically, an organic solvent such as dichloromethane or chloroform is used.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol, or methanol.

    Temperature: Reactions are typically conducted at room temperature or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce thiol or amine derivatives.

Scientific Research Applications

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: A precursor in the synthesis of the target compound.

    3-Methoxyphenyl isothiocyanate: Another precursor used in the synthesis.

    Cyclohexenone: A related compound with similar structural features.

Uniqueness

1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea is unique due to its combination of a cyclohexenyl group and a methoxyphenyl group linked by a thiourea moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-19-15-9-5-8-14(12-15)18-16(20)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAONFPWTXJRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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